Cas no 142279-42-3 (Shizukaol D)
Shizukaol D structure
Product Name:Shizukaol D
Shizukaol D Proprietà chimiche e fisiche
Nomi e identificatori
-
- Propanoic acid,2-[(1aR,1bS,2R,4aR,4bS,8aS,9R,9aS,10aR,10bS,10cS,11bS)-9-[(acetyloxy)methyl]-1a,1b,2,3,4a,6,8,8a,9,9a,10,10a,10b,10c,11,11b-hexadecahydro-2-hydroxy-7-(hydroxymethyl)-1b,10b-dimethyl-3,6-dioxocyclopropa[4,5]cyclopropa[4',5']cyclopent[1',2':7,8]acephenanthryleno[10a,10-b]furan-4(1H)-ylidene]-,methyl ester, (2Z)-
- Shizukaol D
- Propanoic acid,2-[(1aR,1bS,2R,4aR,4bS,8aS,9R,9aS,10aR,10bS,10cS,11bS)-9-[(acetyloxy)methyl]-1a,1b,2,3,4a,6,8,8a,9,9a,10,10a,1
- Propanoic acid,2-[(1aR,1bS,2R,4aR,4bS,8aS,9R,9aS,10aR,10bS,10cS,11bS)-9-[(acetyloxy)methyl]-1a,1b,2,3,4a,6,8,8a,9,9a,10,10a,10b,10c,11,11b-hexadecahydro-2-hydroxy-7-(hydroxymethyl)-1b,10b-dimethyl-3,6
- Propanoic acid,2-[(1aR,1bS,2R,4aR,4bS,8aS,9R,9aS,10aR,10bS,10cS,11bS)-9-[(acetyloxy)methyl]-1a...
- Cyclopropa[4,5]cyclopropa[4',5']cyclopent[1',2':7,8]acephenanthryleno[10a,10-b]furan,propanoic acid deriv.
- Propanoicacid, 2-[9-[(acetyloxy)methyl]-1a,1b,2,3,4a,6,8,8a,9,9a,10,10a,10b,10c,11,11b-hexadecahydro-2-hydroxy-7-(hydroxymethyl)-1b,10b-dimethyl-3,6-dioxocyclopropa[4,5]cyclopropa[4',5']cyclopent[1',2':7,8]acephenanthryleno[10a,10-b]furan-4(1H)-ylidene]-,methyl ester, [1aR-(1aa,1bb,2b,4ab,4bS*,8aa,9a,9aa,10aa,10bb,10cb,11ba)]-
- methyl 2-[(2S,13S,20S)-9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-
- Q27138127
- HY-N1302
- CHEBI:69785
- FS-10343
- CS-0016706
- methyl (2Z)-2-[(1R,2S,8S,9R,10S,12R,13S,14S,17S,19R,20S,21R)-9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate
- 142279-42-3
- CHEMBL3810102
- AKOS040762343
- methyl (2Z)-2-[(1R,2S,8S,9R,10S,12R,13S,14S,17S,19R,20S,21R)-9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.0^{2,6.0^{2,14.0^{8,13.0^{10,12.0^{17,19.0^{20,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate
- DA-57841
- methyl (2Z)-2-((1R,2S,8S,9R,10S,12R,13S,14S,17S,19R,20S,21R)-9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo(14.7.1.02,6.02,14.08,13.010,12.017,19.020,24)tetracosa-5,16(24)-dien-23-ylidene)propanoate
- Propanoic acid, 2-[(1aR,1bS,2R,4aR,4bS,8aS,9R,9aS,10aR,10bS,10cS,11bS)-9-[(acetyloxy)methyl]-1a,1b,2,3,4a,6,8,8a,9,9a,10,10a,10b,10c,11,11b-hexadecahydro-2-hydroxy-7-(hydroxymethyl)-1b,10b-dimethyl-3,6-dioxocyclopropa[4,5]cyclopropa[4',5']cyclopent[1',2':7,8]acephenanthryleno[10a,10-b]furan-4(1H)-ylidene]-, methyl ester, (2Z)-
-
- Inchi: 1S/C33H38O9/c1-12(29(38)40-5)24-26-25-16(14-6-20(14)32(25,4)28(37)27(24)36)8-23-31(3)19-7-15(19)18(11-41-13(2)35)21(31)9-22-17(10-34)30(39)42-33(22,23)26/h14-15,18-21,23,26,28,34,37H,6-11H2,1-5H3/b24-12-/t14-,15-,18-,19-,20-,21+,23+,26+,28+,31+,32+,33+/m1/s1
- Chiave InChI: UEHIWILSQZCXQY-LWKKLXHHSA-N
- Sorrisi: O1C(C(CO)=C2C[C@H]3[C@H](COC(C)=O)[C@H]4C[C@H]4[C@]3(C)[C@@H]3CC4=C5[C@H](/C(=C(/C(=O)OC)\C)/C([C@@H]([C@@]5(C)[C@@H]5C[C@@H]54)O)=O)[C@@]132)=O
Proprietà calcolate
- Massa esatta: 578.25200
- Massa monoisotopica: 578.252
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 42
- Conta legami ruotabili: 6
- Complessità: 1500
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 12
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.7
- Superficie polare topologica: 136
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.4±0.1 g/cm3
- Punto di ebollizione: 780.8±60.0 °C at 760 mmHg
- Punto di infiammabilità: 253.4±26.4 °C
- PSA: 136.43000
- LogP: 2.44790
- Pressione di vapore: 0.0±6.1 mmHg at 25°C
Shizukaol D Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
Shizukaol D Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5013-1 mg |
Shizukaol D |
142279-42-3 | 1mg |
¥2835.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S33600-5mg |
Shizukaol D |
142279-42-3 | 5mg |
¥5600.0 | 2021-09-07 | ||
| TargetMol Chemicals | TN5013-5 mg |
Shizukaol D |
142279-42-3 | 98% | 5mg |
¥ 4,890 | 2023-07-10 | |
| TargetMol Chemicals | TN5013-1 mL * 10 mM (in DMSO) |
Shizukaol D |
142279-42-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 7430 | 2023-09-15 | |
| TargetMol Chemicals | TN5013-5mg |
Shizukaol D |
142279-42-3 | 5mg |
¥ 4890 | 2024-07-19 | ||
| A2B Chem LLC | AA69949-5mg |
Shizukaol D |
142279-42-3 | 98% by HPLC | 5mg |
$830.00 | 2024-04-20 | |
| A2B Chem LLC | AA69949-10mg |
Shizukaol D |
142279-42-3 | 98% by HPLC | 10mg |
$1379.00 | 2024-04-20 | |
| A2B Chem LLC | AA69949-25mg |
Shizukaol D |
142279-42-3 | 98% by HPLC | 25mg |
$2875.00 | 2024-04-20 | |
| A2B Chem LLC | AA69949-50mg |
Shizukaol D |
142279-42-3 | 98% by HPLC | 50mg |
$4873.00 | 2024-04-20 | |
| A2B Chem LLC | AA69949-100mg |
Shizukaol D |
142279-42-3 | 98% by HPLC | 100mg |
$8405.00 | 2024-04-20 |
Shizukaol D Letteratura correlata
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
142279-42-3 (Shizukaol D) Prodotti correlati
- 142279-41-2(Shizukaol C)
- 131984-98-0(shizukaol A)
- 943136-39-8(Chlorahololide D)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso